2-(Diethylamino)-8-(1-methylazepane-2-carbonyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one
Overview
Description
2-(Diethylamino)-8-(1-methylazepane-2-carbonyl)-1,3,8-triazaspiro[45]dec-1-en-4-one is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-8-(1-methylazepane-2-carbonyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but a common approach includes the formation of the spirocyclic core followed by functionalization of the amino and carbonyl groups. Typical reaction conditions may involve the use of organic solvents, catalysts, and controlled temperature and pressure settings.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)-8-(1-methylazepane-2-carbonyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the carbonyl group or other reducible sites.
Substitution: The amino and carbonyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
2-(Diethylamino)-8-(1-methylazepane-2-carbonyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for the development of new therapeutic agents, particularly in areas such as oncology and neurology.
Industry: The compound’s properties may be exploited in the development of new materials, such as polymers or coatings with specific functional attributes.
Mechanism of Action
The mechanism of action of 2-(Diethylamino)-8-(1-methylazepane-2-carbonyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Diethylamino)-8-(1-methylazepane-2-carbonyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one include other spirocyclic compounds with amino and carbonyl functionalities. Examples might include spirooxindoles, spirocyclic lactams, and spirocyclic amines.
Uniqueness
What sets this compound apart is its specific combination of functional groups and spirocyclic structure, which may confer unique chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-(diethylamino)-8-(1-methylazepane-2-carbonyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33N5O2/c1-4-23(5-2)18-20-17(26)19(21-18)10-13-24(14-11-19)16(25)15-9-7-6-8-12-22(15)3/h15H,4-14H2,1-3H3,(H,20,21,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTADYVQDRYLHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC2(CCN(CC2)C(=O)C3CCCCCN3C)C(=O)N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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